molecular formula C31H36N4O2S B11086135 2-{[5-[(4-Tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide CAS No. 538337-73-4

2-{[5-[(4-Tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide

Cat. No.: B11086135
CAS No.: 538337-73-4
M. Wt: 528.7 g/mol
InChI Key: XAAKGFQFESPVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the chemical formula C28H30N4O2S , belongs to the class of sulfanyl-substituted acetamides. Its systematic name is quite a mouthful, but it reflects its intricate structure. Let’s break it down:

    2-{[5-[(4-Tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide: combines several functional groups:

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the following steps:

    Triazole Formation: Start with the synthesis of the triazole ring by reacting an appropriate aryl azide with an alkyne under copper-catalyzed conditions.

    Sulfanyl Group Introduction: Introduce the sulfanyl group by reacting the triazole compound with a suitable thiol reagent.

    Amide Formation: Finally, form the amide linkage by reacting the sulfanyl-triazole intermediate with N-isopropyl-N-phenylacetamide.

Industrial Production: While industrial-scale production details are proprietary, pharmaceutical companies often optimize these synthetic routes for efficiency and yield.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The sulfanyl group can undergo oxidation to form a sulfoxide or a sulfone.

    Substitution: The phenyl and tert-butyl groups are susceptible to substitution reactions.

    Reduction: Reduction of the triazole ring may yield different products.

Common Reagents and Conditions:

    Thiol Reagents: Used for introducing the sulfanyl group.

    Copper Catalysts: Facilitate triazole formation.

    Hydrogenation Catalysts: For reduction reactions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the development of novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs with identical structures, related compounds include:

    2-{[5-[(4-Tert-butylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide: .

    2-{[5-[(4-Tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-phenoxyphe nyl)acetamide: .

These compounds share structural features but exhibit subtle variations. Researchers explore their distinct properties and applications.

Properties

CAS No.

538337-73-4

Molecular Formula

C31H36N4O2S

Molecular Weight

528.7 g/mol

IUPAC Name

2-[[5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C31H36N4O2S/c1-22(2)34(25-12-8-7-9-13-25)29(36)21-38-30-33-32-28(35(30)26-14-10-11-23(3)19-26)20-37-27-17-15-24(16-18-27)31(4,5)6/h7-19,22H,20-21H2,1-6H3

InChI Key

XAAKGFQFESPVGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.